An In-depth Technical Guide to 6,6'-Dimethyl-3,3'-bipyridazine
An In-depth Technical Guide to 6,6'-Dimethyl-3,3'-bipyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,6'-Dimethyl-3,3'-bipyridazine, a heterocyclic organic compound of interest in coordination chemistry and medicinal research. This document collates available data on its chemical and physical properties, outlines synthetic strategies, and explores its potential applications, particularly as a bridging ligand in metal-organic frameworks and as a scaffold for developing novel therapeutics. Due to the limited availability of detailed experimental data for this specific compound in the public domain, this guide also incorporates information from closely related bipyridazine derivatives to provide a broader context for its potential characteristics and applications.
Core Properties of 6,6'-Dimethyl-3,3'-bipyridazine
6,6'-Dimethyl-3,3'-bipyridazine is a symmetrical aromatic heterocycle. The presence of four nitrogen atoms significantly influences its electronic properties, and the methyl groups introduce steric and electronic modifications.[1]
Chemical and Physical Data
A summary of the key quantitative data for 6,6'-Dimethyl-3,3'-bipyridazine is presented in Table 1.
| Property | Value | Source |
| CAS Number | 24049-45-4 | [1] |
| Molecular Formula | C₁₀H₁₀N₄ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Melting Point | 240.0-240.2 °C | ChemicalBook |
| Boiling Point (Predicted) | 461.0 ± 40.0 °C | ChemicalBook |
| InChI Key | CMFATCQPFXCGRZ-UHFFFAOYSA-N | [1] |
Spectroscopic Data
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¹H NMR: Aromatic protons typically appear in the downfield region of the spectrum. The methyl protons would be expected to appear as a singlet in the upfield region.
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¹³C NMR: The spectrum would show signals corresponding to the aromatic carbons and a distinct signal for the methyl carbons.
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IR Spectroscopy: The IR spectrum would be expected to show characteristic peaks for C=N and C=C bond vibrations within the pyridazine rings. Coordination with a metal ion would lead to shifts in these vibrational frequencies.[1]
Solubility
Specific solubility data for 6,6'-Dimethyl-3,3'-bipyridazine is not widely published. However, based on the solubility of structurally similar compounds like 6-phenylpyridazin-3(2H)-one, it can be inferred that it is likely to be sparingly soluble in water and more soluble in organic solvents such as DMSO and PEG-400.
Synthesis of 6,6'-Dimethyl-3,3'-bipyridazine
While a specific, detailed experimental protocol for the synthesis of 6,6'-Dimethyl-3,3'-bipyridazine is not available in the reviewed literature, two primary synthetic strategies for the bipyridazine core have been described.[1]
Synthetic Strategies
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Direct Catalytic Cross-Coupling: This approach involves the palladium-catalyzed cross-coupling of pre-functionalized pyridazine precursors to form the C-C bond between the two rings.[1]
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Stepwise Functional Group Transformations: An alternative route starts with a more readily available precursor, such as 6,6'-dimethyl-2,2'-bipyridine. This method involves a series of functional group transformations to convert the bipyridine framework into the bipyridazine system. This can include the introduction of hydrazine or diazine moieties at the 3 and 3' positions, followed by cyclization.[1]
Representative Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of a bipyridazine compound from a bipyridine precursor, a strategy mentioned for the synthesis of 6,6'-Dimethyl-3,3'-bipyridazine.
Applications in Research and Development
The unique structural features of 6,6'-Dimethyl-3,3'-bipyridazine make it a molecule of interest in several scientific domains.
Coordination Chemistry and Materials Science
Due to the orientation of its nitrogen lone pairs, 3,3'-bipyridazine derivatives like 6,6'-Dimethyl-3,3'-bipyridazine typically act as bridging ligands, connecting two different metal centers, rather than as chelating agents. This property makes them valuable building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. The methyl groups can influence the steric environment around the metal centers and the electronic properties of the resulting materials.
Medicinal Chemistry: STING Receptor Agonists
Recent research has highlighted the potential of bipyridazine derivatives as agonists for the Stimulator of Interferon Genes (STING) receptor.[2][3][4] The STING pathway is a critical component of the innate immune system, and its activation can lead to potent anti-tumor and anti-viral responses.
Bipyridazine-based STING agonists have been shown to bind to the STING protein, inducing a conformational change that triggers a downstream signaling cascade.[3][4] This leads to the phosphorylation of STING, TBK1, and IRF3, ultimately resulting in the production of type I interferons and other pro-inflammatory cytokines.[5] While 6,6'-Dimethyl-3,3'-bipyridazine has not been specifically identified as a STING agonist in the reviewed literature, its core structure is representative of this class of molecules.
The following diagram illustrates the STING signaling pathway and the role of a bipyridazine agonist.
Conclusion
6,6'-Dimethyl-3,3'-bipyridazine is a molecule with significant potential, particularly as a structural component in materials science and as a foundational scaffold in medicinal chemistry. While detailed experimental data for this specific compound is limited, the broader understanding of bipyridazine derivatives suggests promising avenues for future research. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its utility in various scientific and therapeutic applications.
References
- 1. 6,6'-Dimethyl-3,3'-bipyridazine | 24049-45-4 | Benchchem [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists. (2023) | Bin Shan | 12 Citations [scispace.com]
- 3. Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
